molecular formula C20H24N4O4 B2498959 N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034299-42-6

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2498959
M. Wt: 384.436
InChI Key: XHLOIAHODJNFSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" often involves multiple steps, including the formation of key intermediates, functional group transformations, and the coupling of heterocyclic fragments. An example of a related synthesis process involves the creation of morpholine and pyridine derivatives through multistep syntheses, as demonstrated by Kumar et al. (2007) in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was synthesized with an overall yield of 36% using bromination and cyclization steps (Kumar, Sadashiva, & Rangappa, 2007).

Scientific Research Applications

Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Discovery and Characterization : NNMT plays a critical role in various physiological and pathological processes by regulating the levels of its substrates, cofactor, and products. Overexpression of NNMT is implicated in several human diseases. The discovery of potent and selective small-molecule NNMT inhibitors like MS2734 provides valuable tools for testing biological and therapeutic hypotheses. This research unveiled the first crystal structure of human NNMT in complex with a small-molecule inhibitor, paving the way for developing more effective NNMT inhibitors (Babault et al., 2018).

Nicotinamide and Its Mannich Base Derivatives

Corrosion Inhibition : Mannich base derivatives of nicotinamide have been synthesized and studied as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the application of nicotinamide derivatives in industrial settings, highlighting their spontaneous adsorption on metal surfaces and efficacy in corrosion protection (Jeeva et al., 2017).

Substrate Specificity of NNMT

Detoxification Role : NNMT's ability to methylate a wide range of substrates, including nicotinamide and various pyridine-containing compounds, suggests a potential detoxification role in vivo. This enzyme's substrate specificity underscores its importance in metabolizing and potentially detoxifying numerous compounds (Alston & Abeles, 1988).

Structure-Activity Relationship for NNMT Inhibitors

Drug Design Insights : Through the screening of various compounds, researchers have identified and developed comprehensive structure-activity relationships for NNMT inhibitors. This research aids in the future design of drug-like inhibitors to treat conditions associated with abnormal NNMT activity, such as metabolic and chronic diseases (Neelakantan et al., 2017).

Kinetic Mechanism of NNMT

Therapeutic Targeting : Understanding the kinetic mechanism of NNMT provides insights that could guide the design of inhibitors and activity-based probes. This enzyme uses a rapid equilibrium ordered mechanism for methyl transfer, which has implications for developing therapeutic interventions in diseases where NNMT is implicated (Loring & Thompson, 2018).

properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-19(17-2-1-6-21-20(17)28-16-5-9-27-14-16)23-13-15-3-4-18(22-12-15)24-7-10-26-11-8-24/h1-4,6,12,16H,5,7-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOIAHODJNFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-morpholinopyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

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